(R)-(-)-2-Aminobutane

Catalog No.
S671635
CAS No.
13250-12-9
M.F
C4H11N
M. Wt
73.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Aminobutane

CAS Number

13250-12-9

Product Name

(R)-(-)-2-Aminobutane

IUPAC Name

(2R)-butan-2-amine

Molecular Formula

C4H11N

Molecular Weight

73.14 g/mol

InChI

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m1/s1

InChI Key

BHRZNVHARXXAHW-SCSAIBSYSA-N

SMILES

CCC(C)N

Canonical SMILES

CCC(C)N

Isomeric SMILES

CC[C@@H](C)N

Chiral Auxiliary in Organic Synthesis

(R)-(-)-2-Aminobutane functions as a crucial chiral auxiliary in organic synthesis. Chiral auxiliaries are temporary entities introduced into a reaction to control the stereochemistry of the product molecule. In simpler terms, they help control the 3D arrangement of atoms in the final product, ensuring the formation of a specific enantiomer.

(R)-(-)-2-Aminbutane finds application in numerous asymmetric reactions, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds. It is particularly useful due to its:

  • Accessibility: It is commercially available and relatively inexpensive.
  • Reactivity: It readily participates in various chemical reactions.
  • Ease of removal: It can be easily removed from the final product without affecting its desired chirality.

Several research studies have demonstrated the effectiveness of (R)-(-)-2-Aminobutane as a chiral auxiliary. For example, a study published in the Journal of the American Chemical Society describes its use in the asymmetric synthesis of β-hydroxy ketones with high enantioselectivity [].

Determination of Enantiomeric Excess (ee)

(R)-(-)-2-Aminobutane also serves as a valuable tool for determining the enantiomeric excess (ee) of a chiral compound. Enantiomeric excess refers to the percentage of one enantiomer present in a mixture containing both forms.

(R)-(-)-2-Aminobutane can be derivatized with a racemic mixture (a 50:50 mixture of both enantiomers) of a chiral acid. The resulting mixture will then exhibit different physical properties, such as nuclear magnetic resonance (NMR) chemical shifts, depending on the ee of the original compound. By comparing these properties with standards, researchers can determine the ee of the unknown sample.

A research article published in Chirality details the application of (R)-(-)-2-Aminobutane for the determination of ee in various chiral alcohols [].

(R)-(-)-2-Aminobutane, also known as (R)-2-Butanamine, is a chiral amine with the molecular formula C4H11NC_4H_{11}N and a molecular weight of 73.14 g/mol. It exists as a colorless to light yellow liquid and has a boiling point of approximately 63 °C and a melting point of -105 °C . This compound is recognized for its significant role in pharmaceutical chemistry and organic synthesis, particularly as a chiral auxiliary, which is crucial for determining enantiomeric excess in various

(R)-(-)-2-Aminobutane is a flammable liquid with an irritating odor. It can cause skin and eye irritation upon contact and may be harmful if inhaled or ingested. Here are some specific safety concerns:

  • Flammability: Flash point: 17 °C
  • Acute Toxicity: May cause skin irritation (rabbit - Draize test).
  • Chronic Toxicity: No data available on chronic toxicity.
, including:

  • Mitsunobu Reaction: It serves as a substrate to demonstrate stereochemistry in the synthesis of secondary amines.
  • Formation of Aminodiphosphine Ligands: It can be converted into (R)-sec-butylbis(2-hydroxyethyl)amine, which acts as an intermediate in synthesizing aminodiphosphine ligands .
  • Stereochemical Studies: This compound is utilized in studies involving singlet-triplet transitions and circular dichroism, enhancing its importance in stereochemical research .

The biological activity of (R)-(-)-2-Aminobutane has been explored primarily in the context of its chiral nature, which influences its interactions with biological systems. As a chiral amine, it can exhibit different biological properties compared to its enantiomer. Its potential applications include:

  • Pharmaceutical

Several methods exist for synthesizing (R)-(-)-2-Aminobutane:

  • Enzymatic Synthesis: Recent studies have focused on using transaminases for the continuous-flow synthesis of this compound, showcasing an environmentally friendly approach to producing chiral amines .
  • Chemical Synthesis: Traditional synthetic routes involve the reduction of ketones or the amination of alkenes under specific conditions to yield the desired product.

(R)-(-)-2-Aminobutane shares structural similarities with several other amines derived from butane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaChiralUnique Features
(R)-(-)-2-AminobutaneC4H11NYesChiral amine used as an auxiliary
n-ButylamineC4H11NNoStraight-chain amine without chirality
tert-ButylamineC4H11NNoBranched structure; commonly used in industry
IsobutylamineC4H11NNoIsomeric form; different properties

Unlike n-butylamine and tert-butylamine, (R)-(-)-2-Aminobutane's chirality allows it to participate in asymmetric synthesis, making it particularly valuable in pharmaceutical applications.

XLogP3

0.6

UNII

29HC5ICB6K

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

13250-12-9

Wikipedia

(R)-2-butanamine

Dates

Modify: 2023-08-15

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